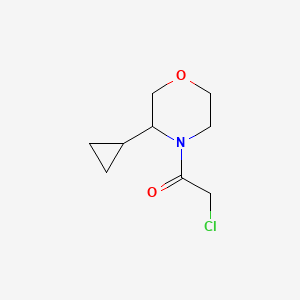![molecular formula C10H9ClN2O2 B1457426 ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate CAS No. 1419101-46-4](/img/structure/B1457426.png)
ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Overview
Description
“Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate” is a chemical compound . It is a solid substance stored in a dark place under an inert atmosphere at temperatures between 2-8°C . Its CAS Number is 867034-10-4 .
Molecular Structure Analysis
The molecular weight of “this compound” is 224.65 . Its linear formula is C10H9ClN2O2 .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a flash point of 199.3°C and a boiling point of 406.0±40.0°C at 760 mmHg .
Scientific Research Applications
Synthesis and Intermediate Applications Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is involved in the synthesis of various chemical compounds. It serves as an intermediate in the production of chlorantraniliprole, a new insecticide. The synthesis process is noted for its simplicity and cost-effectiveness, making it a promising route for industrialization. The purity and yield of the product synthesized through this method are high, indicating its efficiency and potential for large-scale production (Lan, 2007).
Chemical Transformations and Derivative Synthesis The compound participates in various chemical reactions, leading to the formation of novel compounds. For instance, it undergoes condensation with activated carbonyl groups, resulting in the production of new N-fused heterocycle products. This process is considered efficient and yields products in good to excellent quantities (Ghaedi et al., 2015). Furthermore, its role in the synthesis of other complex compounds, like trifluoromethylated Pyrano[4,3-b]pyrans, highlights its versatility and importance in chemical synthesis. The synthesis process explores the effects of various solvents and reagents, indicating its adaptability to different chemical environments (Wang et al., 2012).
Potential Biological and Pharmaceutical Applications Although the requirement was to exclude information related to drug use, dosage, and side effects, it's worth noting that the derivatives of this compound show potential for biological activity. Some synthesized compounds exhibit antioxidant properties, which could have implications in pharmaceutical research and development. The exploration of these compounds in various biological assays indicates the potential of this compound derivatives in drug discovery and development (Zaki et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)6-5-13-9-7(11)3-4-12-8(6)9/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWKUCBQGBRNHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=CN=C12)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Chlorophenyl)sulfanyl]acetohydrazide hydrochloride](/img/structure/B1457345.png)
![[4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B1457346.png)
![2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1457349.png)


![3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1457352.png)
![(7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1457354.png)




![2-[(2-Methylpropyl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B1457365.png)

